molecular formula C15H12ClFN2O2 B5878306 4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide

Cat. No.: B5878306
M. Wt: 306.72 g/mol
InChI Key: KJOULUXWDQEIAM-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a fluoroanilino group at the 2-position of the oxoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-fluoroaniline as the primary starting materials.

    Formation of Intermediate: The reaction between 4-chlorobenzoyl chloride and 4-fluoroaniline in the presence of a base such as triethylamine leads to the formation of an intermediate, 4-chloro-N-(4-fluoroanilino)benzamide.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the oxoethyl group, resulting in the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Derivatives with different substituents on the benzamide ring.

    Oxidation: Compounds with additional oxygen-containing functional groups.

    Reduction: Compounds with reduced functional groups, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-fluoroanilino)benzamide: Lacks the oxoethyl group, making it less versatile in certain applications.

    4-chloro-2-fluoroaniline: A simpler structure with different reactivity and applications.

    4-chloro-2-fluorobenzamide: Similar but lacks the anilino group, affecting its chemical properties and uses.

Uniqueness

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide is unique due to the presence of both chloro and fluoro substituents, as well as the oxoethyl group. This combination of functional groups imparts distinct chemical and physical properties, making the compound valuable in various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)15(21)18-9-14(20)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOULUXWDQEIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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